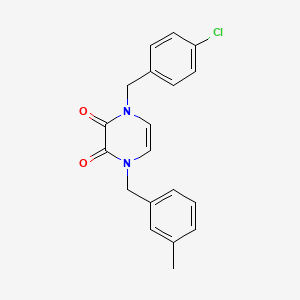
1-(4-Chlorobenzyl)-4-(3-methylbenzyl)-1,4-dihydropyrazine-2,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chlorobenzyl)-4-(3-methylbenzyl)-1,4-dihydropyrazine-2,3-dione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as Olmesartan medoxomil, which is a drug used to treat high blood pressure. However,
作用機序
The mechanism of action of 1-(4-Chlorobenzyl)-4-(3-methylbenzyl)-1,4-dihydropyrazine-2,3-dione involves the inhibition of the angiotensin II type 1 receptor, which is responsible for vasoconstriction and aldosterone secretion. This leads to the dilation of blood vessels and the reduction of blood pressure. The precise mechanism of action of this compound is still under investigation, and further research is needed to fully understand its pharmacological effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the reduction of blood pressure, the improvement of endothelial function, and the reduction of oxidative stress. Additionally, this compound has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory diseases.
実験室実験の利点と制限
The advantages of using 1-(4-Chlorobenzyl)-4-(3-methylbenzyl)-1,4-dihydropyrazine-2,3-dione in lab experiments include its high potency and selectivity, as well as its well-characterized pharmacological effects. However, there are also limitations to using this compound, including its potential toxicity and the need for specialized equipment and expertise to handle it safely.
将来の方向性
There are several future directions for the research on 1-(4-Chlorobenzyl)-4-(3-methylbenzyl)-1,4-dihydropyrazine-2,3-dione. One potential direction is the development of new drugs based on the structure of this compound, which may have improved pharmacological properties. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, the synthesis method of this compound can be further optimized to improve the yield and purity of the final product.
合成法
The synthesis method of 1-(4-Chlorobenzyl)-4-(3-methylbenzyl)-1,4-dihydropyrazine-2,3-dione involves several steps, including the reaction between the 4-chlorobenzyl chloride and 3-methylbenzylamine to form the intermediate compound. This is followed by the reaction between the intermediate compound and diethyl oxalate to form the final product. The synthesis method of this compound has been extensively studied, and various modifications have been proposed to improve the yield and purity of the final product.
科学的研究の応用
1-(4-Chlorobenzyl)-4-(3-methylbenzyl)-1,4-dihydropyrazine-2,3-dione has been used in various scientific research applications, including medicinal chemistry, drug discovery, and organic synthesis. This compound has shown potential as an antihypertensive drug and has been used to treat hypertension in clinical trials. Additionally, this compound has been used in the development of other drugs, such as Olmesartan, which is a prodrug of this compound.
特性
IUPAC Name |
1-[(4-chlorophenyl)methyl]-4-[(3-methylphenyl)methyl]pyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2/c1-14-3-2-4-16(11-14)13-22-10-9-21(18(23)19(22)24)12-15-5-7-17(20)8-6-15/h2-11H,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBACJIPXOBYQHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=CN(C(=O)C2=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
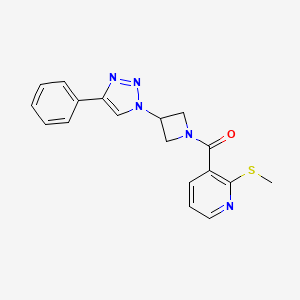
![7-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2689847.png)
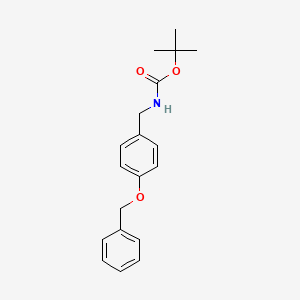

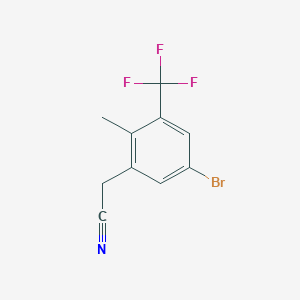
![2-{1-[(1-Cyanocyclohexyl)carbamoyl]ethoxy}benzoic acid](/img/structure/B2689855.png)

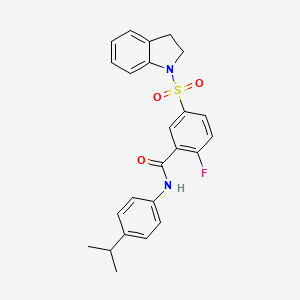
![[(Z)-[1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2-chloroacetate](/img/structure/B2689861.png)
![(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2689863.png)
![5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrrol-3(2H)-one](/img/structure/B2689864.png)
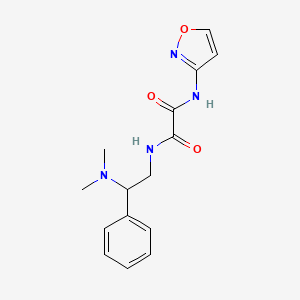
![N-(benzo[d]thiazol-2-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxamide](/img/structure/B2689866.png)
![N-{3-methoxy-2-[(methylamino)carbonyl]-1-benzothien-5-yl}-2-furamide](/img/structure/B2689867.png)
